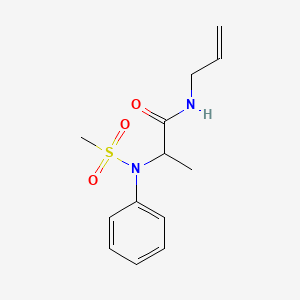![molecular formula C13H19N7O2 B3978969 6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3978969.png)
6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N'-diethyl-1,3,5-triazine-2,4-diamine, commonly known as EPTC, is a selective herbicide used to control annual grasses and broadleaf weeds in various crops. It is a member of the triazine family of herbicides and has been widely used since its introduction in the 1960s.
Mecanismo De Acción
EPTC works by inhibiting the enzyme photosystem II, which is essential for photosynthesis in plants. This results in the death of the target weeds while leaving the crops unharmed. EPTC is selective in its action, meaning it only affects certain types of weeds and does not harm the crops.
Biochemical and Physiological Effects:
EPTC has been shown to have low toxicity to mammals and is not considered a carcinogen. However, it can be toxic to aquatic organisms and can persist in the environment for several months. EPTC can also have negative effects on soil microorganisms and earthworms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPTC is a widely used herbicide that has been extensively studied, making it a useful tool for researchers. Its selectivity and mode of action make it a valuable tool for studying photosynthesis and plant physiology. However, its persistence in the environment and potential toxicity to non-target organisms must be taken into consideration when designing experiments.
Direcciones Futuras
Future research on EPTC could focus on developing more environmentally friendly alternatives to the herbicide or studying its effects on non-target organisms in more detail. Additionally, research could be conducted on the use of EPTC in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance.
Aplicaciones Científicas De Investigación
EPTC has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in a variety of crops, including corn, soybeans, and potatoes, to control weeds. Research has also been conducted to determine the effects of EPTC on non-target organisms, such as earthworms and birds.
Propiedades
IUPAC Name |
6-(6-ethoxypyridazin-3-yl)oxy-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2/c1-4-14-11-16-12(15-5-2)18-13(17-11)22-10-8-7-9(19-20-10)21-6-3/h7-8H,4-6H2,1-3H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUBMMDEYJDSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3978909.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3978911.png)
![2-(dimethylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3978920.png)


![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)

![2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]nicotinic acid](/img/structure/B3978982.png)
![ethyl 2-({2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanoyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3978988.png)


![N~1~-(sec-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3979003.png)